molecular formula C15H32O3 B14606455 Acetic acid;tridecan-6-ol CAS No. 60826-27-9

Acetic acid;tridecan-6-ol

Cat. No.: B14606455
CAS No.: 60826-27-9
M. Wt: 260.41 g/mol
InChI Key: KWBMQERCESJOKY-UHFFFAOYSA-N
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Description

Acetic acid;tridecan-6-ol is a compound that combines the properties of acetic acid and tridecan-6-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. Tridecan-6-ol is a long-chain alcohol with the chemical formula C₁₃H₂₈O, known for its use in organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tridecan-6-ol can be achieved through esterification, where acetic acid reacts with tridecan-6-ol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

CH3COOH+C13H28OCH3COO-C13H27+H2O\text{CH}_3\text{COOH} + \text{C}_{13}\text{H}_{28}\text{O} \rightarrow \text{CH}_3\text{COO-C}_{13}\text{H}_{27} + \text{H}_2\text{O} CH3​COOH+C13​H28​O→CH3​COO-C13​H27​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tridecan-6-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in tridecan-6-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Tridecan-6-one or tridecanoic acid.

    Reduction: Tridecan-6-ol and acetic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid;tridecan-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid;tridecan-6-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and tridecan-6-ol. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Tridecan-6-ol can interact with lipid membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;hexadecan-1-ol: Similar ester with a longer carbon chain alcohol.

    Acetic acid;octadecan-1-ol: Another ester with an even longer carbon chain alcohol.

    Acetic acid;dodecan-1-ol: Ester with a slightly shorter carbon chain alcohol.

Uniqueness

Acetic acid;tridecan-6-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where longer or shorter chain esters may not be as effective.

Properties

CAS No.

60826-27-9

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;tridecan-6-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-10-12-13(14)11-9-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

KWBMQERCESJOKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCC)O.CC(=O)O

Origin of Product

United States

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